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molecular formula C8H15NO2 B8772725 Methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate

Methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate

Cat. No. B8772725
M. Wt: 157.21 g/mol
InChI Key: VUSQBNNLIDLIBW-UHFFFAOYSA-N
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Patent
US09156798B2

Procedure details

To a solution of methyl 3-(hydroxyimino)-2,2-dimethylcyclobutanecarboxylate (1.0 equiv.) in MeOH (0.4 M) was added ammonium hydroxide (0.2 M) and Raney nickel (20 wt percent). The mixture was stirred at 50° C. under 50 psi hydrogen atmospheres for about 6 h. After completion of the reaction, the mixture was filtered through celite. The filtrate was concentrated in vacuo to give the crude title compound methyl 3-amino-2,2-dimethylcyclobutanecarboxylate (82.3% yield) as green liquid. The product was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ (ppm) 3.56 (s, 3H), 2.50 (s, 0.4H), 2.14 (s, 0.24H), 1.94 (s, 0.35H), 1.71 (s, 0.73H), 1.05 (s, 2.0H), 0.76 (s, 2H).
Name
methyl 3-(hydroxyimino)-2,2-dimethylcyclobutanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[C:4]1([CH3:12])[CH3:11].[OH-].[NH4+].[H][H]>CO.[Ni]>[NH2:2][CH:3]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[C:4]1([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
methyl 3-(hydroxyimino)-2,2-dimethylcyclobutanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C1C(C(C1)C(=O)OC)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1C(C(C1)C(=O)OC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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